molecular formula C20H20BrN5O2 B2379371 2-[[1-(4-Bromobenzoyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one CAS No. 2380033-51-0

2-[[1-(4-Bromobenzoyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one

Cat. No.: B2379371
CAS No.: 2380033-51-0
M. Wt: 442.317
InChI Key: IDTBYVCLFRYLOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[[1-(4-Bromobenzoyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one is a complex organic compound that features a piperidine ring, a pyrazole ring, and a pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[1-(4-Bromobenzoyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one typically involves multiple steps, starting with the preparation of the piperidine and pyrazole intermediates. The key steps include:

    Formation of the Piperidine Intermediate: This involves the reaction of 4-bromobenzoyl chloride with piperidine under basic conditions to form 1-(4-bromobenzoyl)piperidine.

    Formation of the Pyrazole Intermediate: This involves the reaction of hydrazine with a suitable diketone to form the pyrazole ring.

    Coupling Reaction: The piperidine and pyrazole intermediates are then coupled under suitable conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[[1-(4-Bromobenzoyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the 4-bromobenzoyl group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2-[[1-(4-Bromobenzoyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.

    Pharmacology: It is used in the development of new drugs and in the study of drug-receptor interactions.

    Biochemistry: The compound is used to study enzyme inhibition and other biochemical processes.

    Industrial Chemistry: It is used in the synthesis of other complex organic molecules and as a building block in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[[1-(4-Bromobenzoyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by inhibiting enzyme activity, blocking receptor sites, or modulating signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Bromobenzyl)piperidine: Similar in structure but lacks the pyrazole and pyridazine rings.

    6-Pyrazol-1-ylpyridazine: Contains the pyrazole and pyridazine rings but lacks the piperidine moiety.

    4-Bromobenzoyl derivatives: Various derivatives with different substituents on the benzoyl group.

Uniqueness

2-[[1-(4-Bromobenzoyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one is unique due to its combination of three distinct heterocyclic rings, which may confer unique biological activities and pharmacological properties. This structural complexity allows for a wide range of interactions with biological targets, making it a valuable compound for drug discovery and development.

Properties

IUPAC Name

2-[[1-(4-bromobenzoyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20BrN5O2/c21-17-4-2-16(3-5-17)20(28)24-12-8-15(9-13-24)14-26-19(27)7-6-18(23-26)25-11-1-10-22-25/h1-7,10-11,15H,8-9,12-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDTBYVCLFRYLOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C(=O)C=CC(=N2)N3C=CC=N3)C(=O)C4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BrN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.